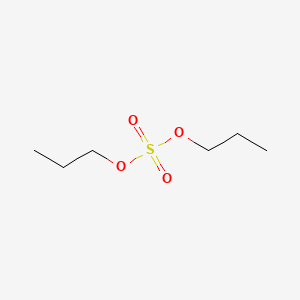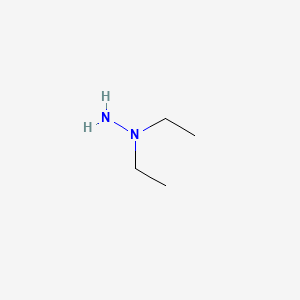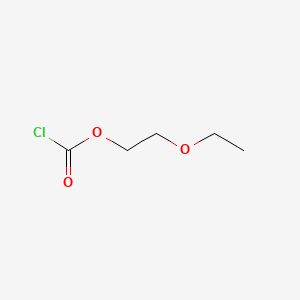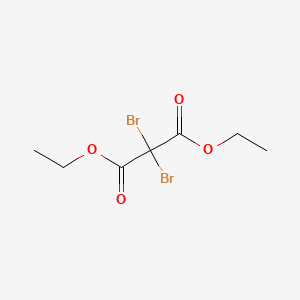
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the class of trifluoromethanesulfonamides, which are characterized by the presence of a trifluoromethanesulfonyl group attached to an amine. These compounds are known for their strong electron-withdrawing properties and acidity, making them of interest in various chemical reactions and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of trifluoromethanesulfonamides can be achieved through different methods. For instance, the reaction of N-hydroxymethylphthalimide with trifluoromethanesulfonic acid (triflic acid) at room temperature can yield α-amidomethylated products, which suggests a potential pathway for the synthesis of related trifluoromethanesulfonamides . Additionally, the synthesis of N-alkenylsubstituted trifluoromethanesulfonamide has been reported, which involves the dehydrobromination of a brominated precursor . These methods indicate the versatility and reactivity of trifluoromethanesulfonamides under various conditions.
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonamides can be complex and is often studied using spectroscopic methods and quantum-chemical calculations. For example, N-trifluoromethylsulfonyl-substituted guanidines have been synthesized and their structure probed by NMR and IR spectroscopy, as well as DFT calculations . These studies provide insights into the electronic environment of the trifluoromethanesulfonyl group and its influence on the overall molecular structure.
Chemical Reactions Analysis
Trifluoromethanesulfonamides participate in a variety of chemical reactions. They can act as strong NH acids, which allows for further functionalization at the nitrogen atom . The reactivity of these compounds can be harnessed to create structures with superstrong electron-withdrawing groups, as demonstrated by the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent in the preparation of such compounds . Moreover, reactions with carbodiimides have been shown to form N-trifluoromethanesulfonyl-2,4-dialkyl-1,2,4-thiadiazetidin-3-imine 1-oxides, indicating the potential for cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonamides are influenced by the strong electron-withdrawing trifluoromethanesulfonyl group. This group imparts strong acidic properties to the compounds, which can be exploited in various chemical transformations. The stability and reactivity of these compounds can be modulated by substituents on the nitrogen atom, as seen in the synthesis of unsaturated NH trifluoromethanesulfonamide . The presence of fluorine atoms contributes to the unique properties of these molecules, such as their acidity and reactivity in organic synthesis.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Public Health
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide belongs to the class of polyfluoroalkyl chemicals (PFCs) which have been extensively used in various commercial applications. Studies have indicated the widespread exposure of the general U.S. population to PFCs, raising concerns about their potential health impacts. Calafat et al. (2007) noted the presence of several PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in more than 98% of sampled individuals, suggesting prevalent exposures to these chemicals in the U.S. population Calafat et al., 2007. The study also highlighted significant variations in the concentration of these chemicals based on race/ethnicity, sex, and time, reflecting changes in manufacturing practices and the potential implications for public health Calafat et al., 2007.
Workplace Safety and Occupational Health
In industrial settings, the exposure to polyfluoroalkyl chemicals has been associated with health risks. Hnizdo et al. (2004) identified a cluster of new-onset asthma cases in a chemical plant, potentially linked to exposure to certain chemicals, including N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, a compound related to the one . The investigation underscored the need for monitoring and controlling exposure to such chemicals in occupational environments to safeguard workers' health Hnizdo et al., 2004.
Health and Environmental Impact Studies
Studies have also investigated the relationship between PFC exposure and various health and environmental outcomes. For instance, Shoeib et al. (2005) examined the presence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, outdoor air, and house dust, providing insights into the occurrence, sources, and potential human exposure to these chemicals. The research highlighted the significance of indoor air as a source of PFASs to the outside environment and assessed human exposure through inhalation and dust ingestion, emphasizing the potential health risks Shoeib et al., 2005.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVQDUPTZRDDAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177946 |
Source


|
| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide | |
CAS RN |
23384-22-7 |
Source


|
| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














